

Apto-253 Clinical Trial Discontinuation: A Technical Resource

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Compound of Interest

Compound Name: Apto-253

Cat. No.: B1667576

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the reasons leading to the discontinuation of the **Apto-253** clinical trial. The information is presented in a question-and-answer format to directly address potential queries and concerns.

Frequently Asked Questions (FAQs)

Q1: What was the primary mechanism of action for **Apto-253**?

Apto-253 is a small molecule that was developed for the treatment of acute myeloid leukemia (AML) and other hematologic malignancies.^{[1][2]} Its primary mechanism of action was the inhibition of c-Myc expression, a key oncogene implicated in cell growth, metabolism, and proliferation.^{[3][4]} **Apto-253** was found to downregulate MYC at both the mRNA and protein levels, leading to cell cycle arrest and apoptosis in cancer cells.^{[1][5]} The molecule was observed to stabilize G-quadruplex DNA structures in the MYC promoter, thereby inhibiting its transcription.^{[4][6][7]}

Q2: What were the key reasons for the discontinuation of the **Apto-253** clinical trial?

The clinical development of **Apto-253** was ultimately discontinued due to a combination of factors:

- **Lack of Clinical Response:** In a Phase 1b study involving patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS), **Apto-253** did not demonstrate a

clinical response.[3]

- **Clinical Hold and Manufacturing Issues:** The Phase 1b trial was placed on a clinical hold by the FDA in 2015.[3][8] This was prompted by an issue with an infusion pump, which was later linked to chemistry, manufacturing, and control (CMC) issues, including irregularities in manufacturing documentation and problems with the drug's solubility and formulation.[2][3][9] Although the clinical hold was eventually lifted in 2018 after three years, the manufacturing challenges posed a significant setback.[9]
- **Prioritization of Other Pipeline Candidates:** Aptose Biosciences, the developer of **Apto-253**, decided to discontinue its development in December 2021 to focus on other more promising candidates in their pipeline, namely HM43239 and luxetpinib.[3][10]

Q3: What specific manufacturing and formulation issues were encountered during the clinical trial?

The primary manufacturing issue arose from an operational problem with an IV infusion pump, which experienced back pressure at the filter during patient dosing.[8] This led to a broader investigation that uncovered:

- **Irregularities in Manufacturing Documentation:** Concerns were raised about the consistency and quality standards of the documented manufacturing procedures for the drug product.[8]
- **Solubility and Formulation Problems:** The initial formulation of **Apto-253** had solubility issues that contributed to the infusion pump problem.[3][9] This necessitated a change in the drug substance from a salt to a free base and a modification of the drug product formulation.[11]

Troubleshooting Guide for Preclinical Researchers

This guide addresses potential issues that researchers working with **Apto-253** or similar c-Myc inhibitors in a preclinical setting might encounter.

Issue 1: Inconsistent cellular uptake or activity of **Apto-253**.

- **Potential Cause:** As discovered during its clinical development, **Apto-253** is transformed intracellularly into a ferrous complex, Fe(253)3 , which is the principal active form of the drug. [1][12] Variability in intracellular iron levels could affect the formation of this active complex.

- Troubleshooting Steps:
 - Ensure consistent iron concentrations in cell culture media.
 - Consider pre-complexing **Apto-253** with iron to form Fe(253)3 before cellular treatment to ensure consistent delivery of the active form.[\[1\]](#)
 - Verify the intracellular concentration of both **Apto-253** and Fe(253)3 using LC/MS/ESI analysis if possible.[\[12\]](#)

Issue 2: Lack of c-Myc downregulation despite treatment with **Apto-253**.

- Potential Cause: The mechanism of **Apto-253** involves binding to G-quadruplex structures in the MYC promoter.[\[4\]](#)[\[6\]](#) The stability and formation of these structures can be influenced by various cellular factors.
- Troubleshooting Steps:
 - Confirm the presence of G-quadruplex forming sequences in the MYC promoter of the cell line being used.
 - Assess the expression of proteins known to interact with and stabilize G-quadruplexes.
 - Evaluate the effect of **Apto-253** on MYC mRNA stability, as it has been shown to decrease it.[\[1\]](#)

Quantitative Data Summary

Table 1: **Apto-253** In Vitro Efficacy

Cell Line Type	IC50 Range	Reference
Acute Myeloid Leukemia (AML)	57 nmol/L to 1.75 µmol/L	[1]
Lymphoma	57 nmol/L to 1.75 µmol/L	[1]
Colon and Non-small cell lung carcinomas	0.04 to 2.6 µmol/L	[12]

Table 2: Phase 1 Solid Tumor Trial Outcomes (Advanced or Metastatic Solid Tumors)

Parameter	Value	Reference
Number of Patients Treated	32	[13]
Dose Escalation Range	20 to 387 mg/m ²	[13]
Maximum Tolerated Dose (MTD)	298 mg/m ²	[13]
Recommended Phase 2 Dose	229 mg/m ²	[13]
Best Overall Response	Stable Disease (SD) in 5 of 21 evaluable patients (23.8%)	[13]
Duration of Stable Disease	3.6 to 8.4 months	[13]
Most Common Treatment-Emergent Adverse Event (>10%)	Fatigue	[13]
Dose-Limiting Toxicities (at 387 mg/m ²)	Hypersensitivity reaction, transient hypotension	[13]

Experimental Protocols & Methodologies

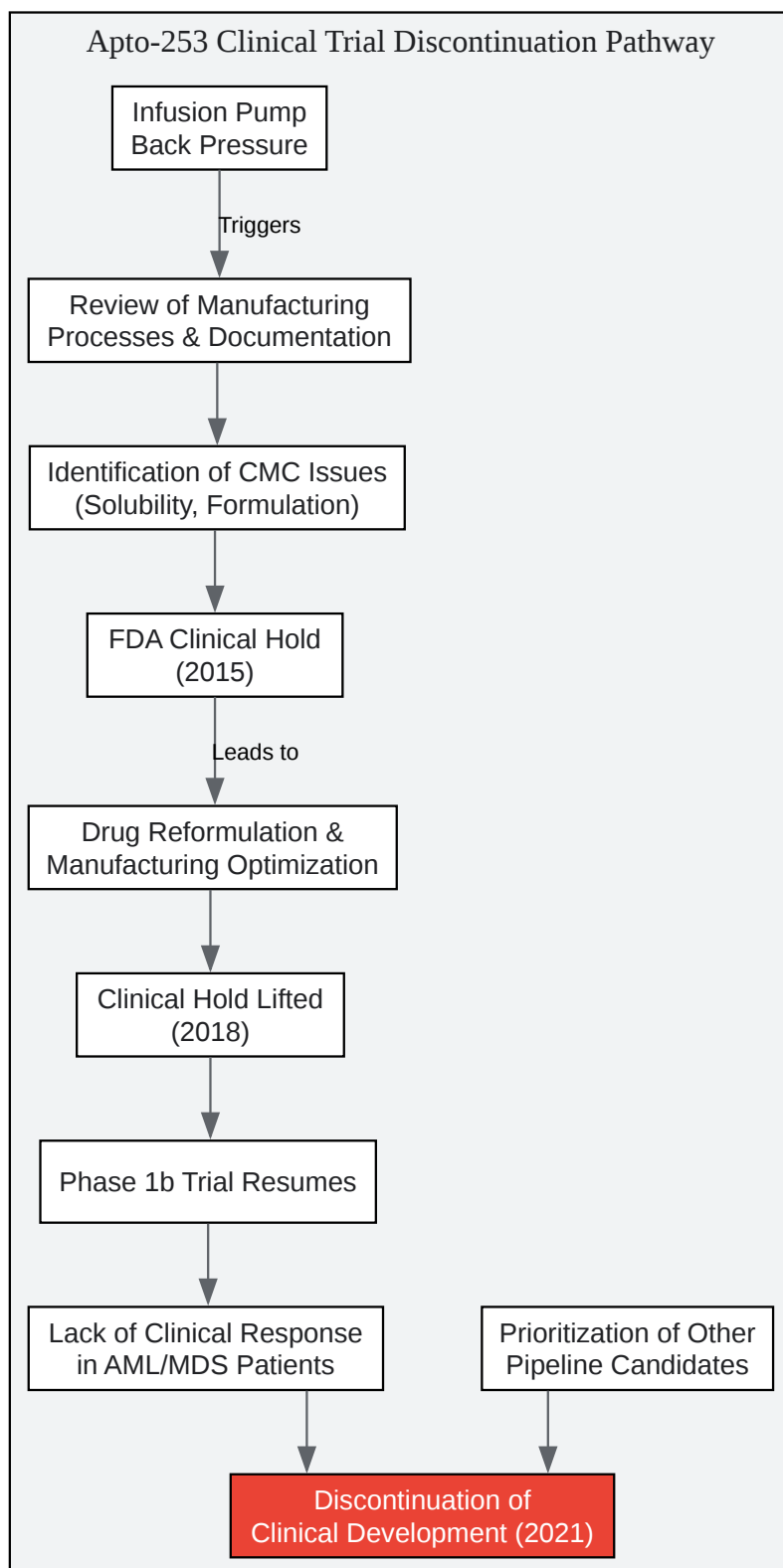
Key Experiment: Assessment of c-Myc mRNA and Protein Levels

- Objective: To determine the effect of **Apto-253** on the expression of the c-Myc oncogene.
- Methodology:
 - Cell Culture: AML cell lines (e.g., MV4-11, EOL-1, KG-1) are cultured under standard conditions.
 - Treatment: Cells are treated with varying concentrations of **Apto-253** or vehicle control for specified time points (e.g., up to 24 hours).
 - RNA Isolation and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the relative expression levels of MYC mRNA,

normalized to a housekeeping gene.

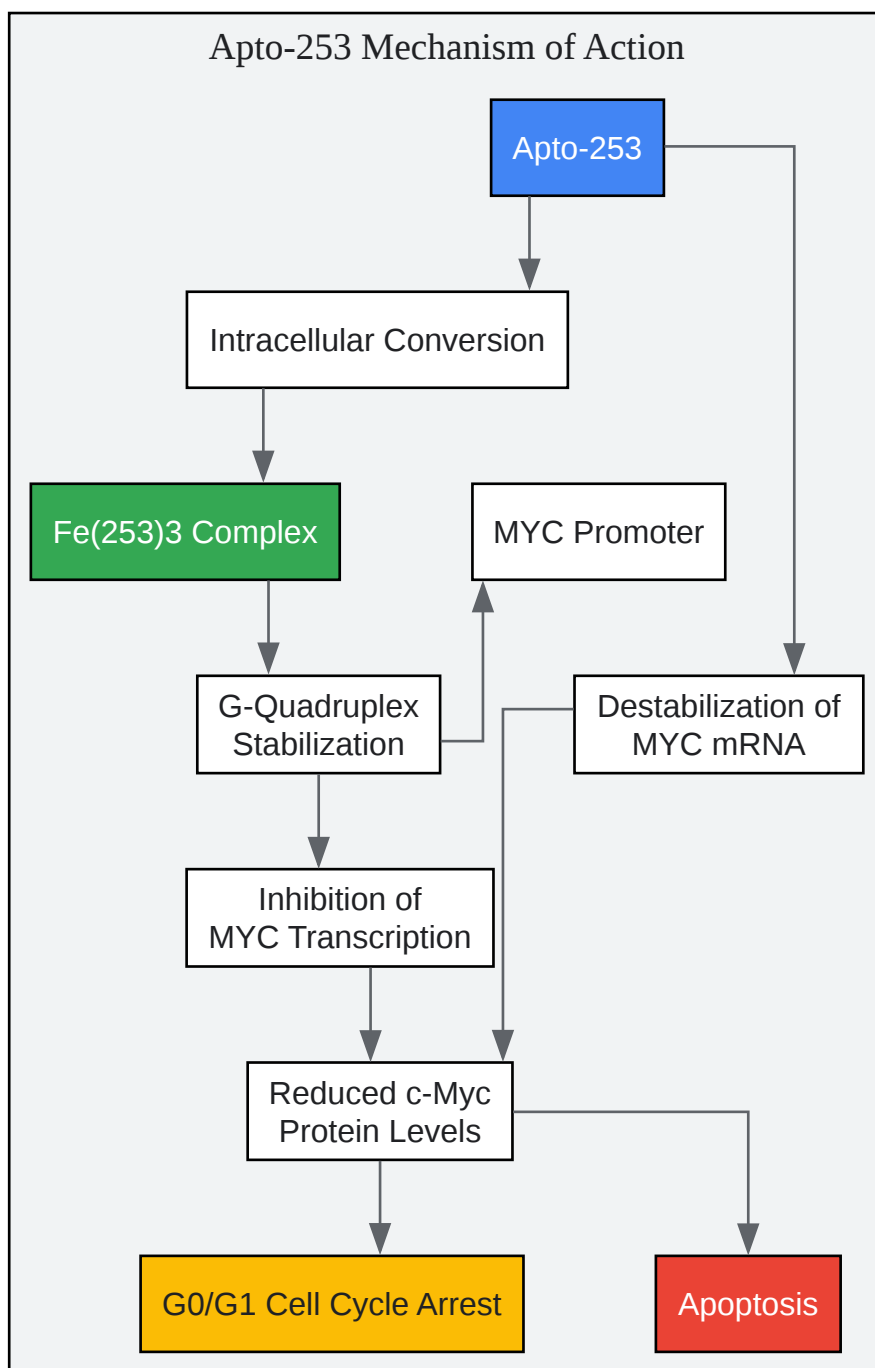
- Protein Extraction and Western Blotting: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for c-Myc and a loading control (e.g., β -actin).
- Data Analysis: Changes in mRNA and protein levels are quantified and compared between treated and control groups.

Visualizations



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Caption: Logical flow of events leading to the discontinuation of the **Apto-253** clinical trial.



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Caption: Signaling pathway illustrating the mechanism of action of **Apto-253**.

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